molecular formula C11H12NOP B6169046 4-(dimethylphosphoryl)isoquinoline CAS No. 2639407-54-6

4-(dimethylphosphoryl)isoquinoline

Cat. No.: B6169046
CAS No.: 2639407-54-6
M. Wt: 205.2
InChI Key:
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Description

4-(Dimethylphosphoryl)isoquinoline is a heterocyclic aromatic organic compound, part of the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline derivatives, including 4-(dimethylphosphoryl)isoquinoline, often involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines . Another approach involves the use of palladium-catalyzed coupling reactions followed by cyclization .

Industrial Production Methods: Industrial production of isoquinoline derivatives can involve large-scale cyclization reactions using metal catalysts. For example, iridium (III) catalysis has been employed for the C-H/N-O annulation of arylketoxime and internal alkyne without using an oxidant . These methods are designed to be efficient and scalable, minimizing the formation of side products and maximizing yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethylphosphoryl)isoquinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield isoquinoline N-oxide, while reduction could produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(dimethylphosphoryl)isoquinoline involves its interaction with various molecular targets. Isoquinoline derivatives can inhibit enzymes, interact with DNA, and affect cellular signaling pathways. For example, some derivatives inhibit mitochondrial complex I and II, leading to oxidative stress and cell death via apoptosis .

Comparison with Similar Compounds

Uniqueness: 4-(Dimethylphosphoryl)isoquinoline is unique due to the presence of the dimethylphosphoryl group, which can influence its reactivity and potential applications. This functional group can enhance the compound’s stability and modify its interaction with biological targets.

Properties

CAS No.

2639407-54-6

Molecular Formula

C11H12NOP

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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